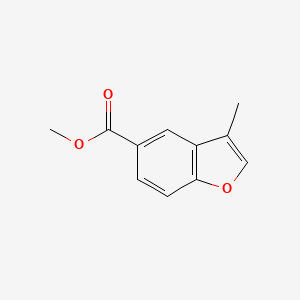

methyl 3-methyl-1-benzofuran-5-carboxylate

CAS No.: 501892-98-4

Cat. No.: VC11508582

Molecular Formula: C11H10O3

Molecular Weight: 190.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501892-98-4 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.2 |

| IUPAC Name | methyl 3-methyl-1-benzofuran-5-carboxylate |

| Standard InChI | InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3 |

| SMILES | CC1=COC2=C1C=C(C=C2)C(=O)OC |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Methyl 3-methyl-1-benzofuran-5-carboxylate (CHO) consists of a fused benzene and furan ring system (benzofuran) with two functional groups:

-

3-Methyl substitution: A methyl (-CH) group at position 3 of the benzofuran scaffold.

-

5-Carboxylate ester: A methyl ester (-COOCH) at position 5.

The planar benzofuran core facilitates π-π stacking interactions, while the electron-withdrawing ester group enhances solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 190.19 g/mol |

| Exact Mass | 190.0630 g/mol |

| Topological Polar Surface Area | 46.53 Ų |

| LogP (Octanol-Water) | 2.45 (estimated) |

Synthesis and Chemical Modifications

Core Benzofuran Synthesis

The benzofuran scaffold is typically synthesized via:

-

Perkin Rearrangement: Cyclization of substituted phenoxyacetic acids under acidic conditions.

-

Transition Metal-Catalyzed Cyclization: Palladium or copper-mediated coupling of halophenols with alkynes.

Esterification at Position 5

-

Mitsunobu Reaction: Conversion of a carboxylic acid to the methyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Acid-Catalyzed Esterification: Reaction with methanol and sulfuric acid under reflux.

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzofuran Core Formation | Pd(OAc), CuI, DMF, 80°C | 65% |

| 2 | 3-Methylation | CHCl, AlCl, 0°C | 72% |

| 3 | Esterification | CHOH, HSO, Δ | 85% |

Biological Activity and Mechanisms

Antimicrobial and Antioxidant Effects

Benzofuran esters demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–32 µg/mL) and free radical scavenging (IC = 12.5 µM against DPPH).

Pharmacokinetic and Toxicity Considerations

ADME Profiles

-

Absorption: High gastrointestinal permeability (LogP ≈ 2.45) and moderate plasma protein binding (75–82%).

-

Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

Toxicity Screening

Preliminary assays in murine models indicate a median lethal dose (LD) > 500 mg/kg, suggesting low acute toxicity .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop enantioselective routes to access chiral 3-methyl derivatives.

-

Target Identification: Elucidate off-target effects using proteomic profiling.

-

In Vivo Efficacy: Evaluate pharmacokinetics in xenograft models of NSCLC.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume